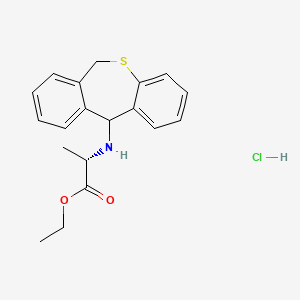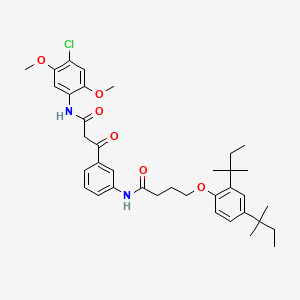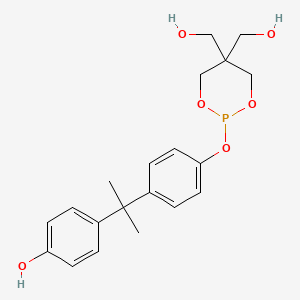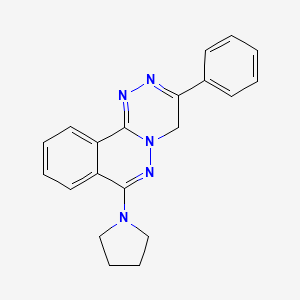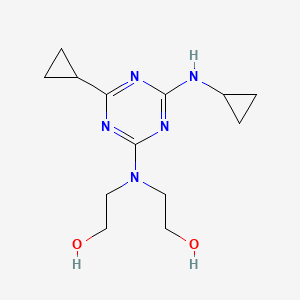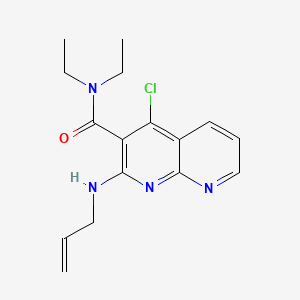
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide is a heterocyclic compound that features a unique structure combining an isothiazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors like 2-aminopyridine derivatives and sulfur-containing reagents.
Oxidation Reactions: Employing oxidizing agents to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:
Batch Processing: For controlled synthesis and high purity.
Continuous Flow Chemistry: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxide functionality to yield different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine or isothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for facilitating specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfone or sulfoxide derivatives.
Reduction: Could produce thiol or sulfide derivatives.
Substitution: Leads to various substituted isothiazolo-pyridine compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its pharmacological properties and therapeutic potential.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Isothiazolo(5,4-b)pyridin-3(2H)-one Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
Isothiazole Derivatives: Compounds with an isothiazole ring and different substituents.
Uniqueness
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2,4,6-trimethyl-, 1,1-dioxide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
108361-80-4 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C9H10N2O3S/c1-5-4-6(2)10-8-7(5)9(12)11(3)15(8,13)14/h4H,1-3H3 |
InChI Key |
JLEDEIDCSZXLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


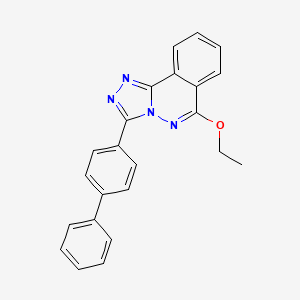
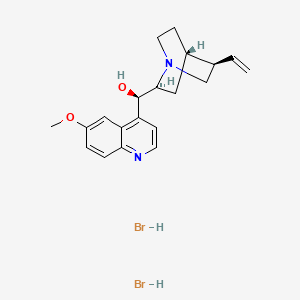
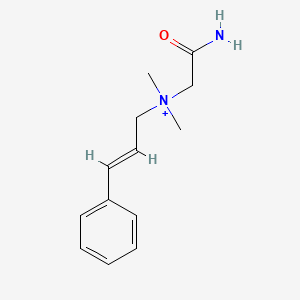
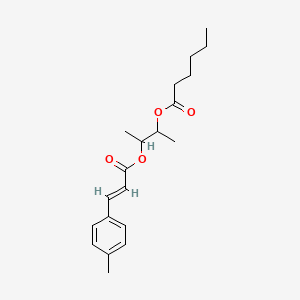

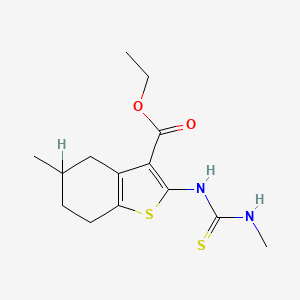

![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)
